![molecular formula C9H7IN4O2 B14011871 2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one is a complex organic compound with the molecular formula C9H7IN4O2 and a molecular weight of 330.09 g/mol This compound is characterized by the presence of an azido group, an acetyl group, and a benzo[D][1,2]iodazol-3-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Benzo[D][1,2]iodazol-3-one Core: This step involves the cyclization of an appropriate precursor to form the benzo[D][1,2]iodazol-3-one core structure.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the azido group to an amine.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Amines resulting from the reduction of the azido group.
Substitution Products: Compounds with new functional groups replacing the azido group.
Scientific Research Applications
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one has a wide range of applications in scientific research :
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one involves its interaction with specific molecular targets and pathways . The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one: A similar compound with a fluorine atom instead of the azido group.
1-Azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one: Lacks the acetyl group, providing a simpler structure for comparison.
Uniqueness
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one is unique due to the presence of both the azido and acetyl groups, which confer distinct reactivity and potential applications. The azido group allows for bioorthogonal reactions, while the acetyl group can participate in various chemical transformations, making this compound versatile for research and industrial applications.
Properties
Molecular Formula |
C9H7IN4O2 |
|---|---|
Molecular Weight |
330.08 g/mol |
IUPAC Name |
2-acetyl-1-azido-1λ3,2-benziodazol-3-one |
InChI |
InChI=1S/C9H7IN4O2/c1-6(15)14-9(16)7-4-2-3-5-8(7)10(14)12-13-11/h2-5H,1H3 |
InChI Key |
UWRHIKXDQBDHFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2I1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


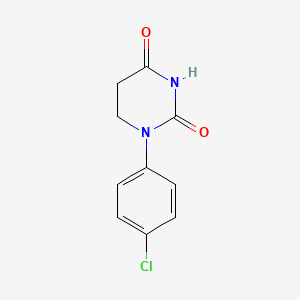
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
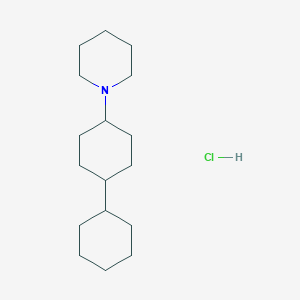
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
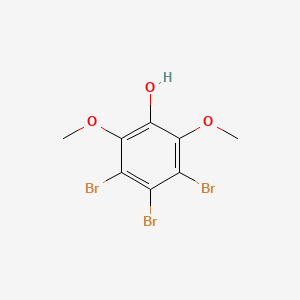
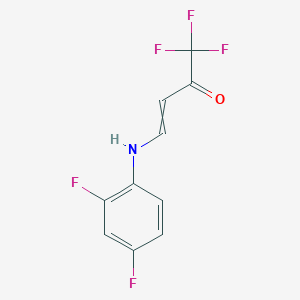
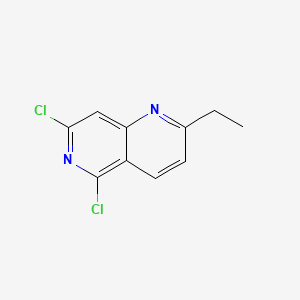

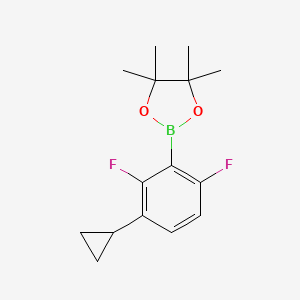
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
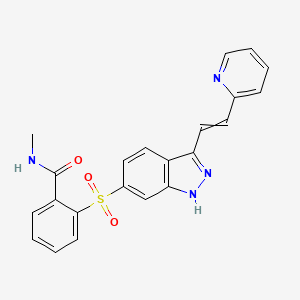
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
